molecular formula C14H12N4O2S B10980173 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B10980173
M. Wt: 300.34 g/mol
InChI Key: IXNKQNMJRRWSNL-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide: is a chemical compound with an intriguing structure. Let’s break it down:

  • The quinoxaline core consists of a bicyclic ring system containing two nitrogen atoms.
  • The thiazole moiety contributes another heterocyclic ring with a sulfur and a nitrogen atom.
  • The acetamide functional group (R-CO-NH₂) is attached to the quinoxaline ring.

This compound’s unique arrangement of heterocycles makes it an interesting subject for study.

Preparation Methods

Synthetic Routes:

    Quinoxaline Synthesis:

    Thiazole Synthesis:

    Final Compound Formation:

Industrial Production:

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods described above.

Chemical Reactions Analysis

    Oxidation: The quinoxaline ring can undergo oxidation reactions, yielding various derivatives.

    Reduction: Reduction of the carbonyl group in the acetamide can lead to the corresponding alcohol.

    Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: These reactions typically involve reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

    Chemistry: Investigating the reactivity of this compound and its derivatives.

    Biology: Studying its potential as a bioactive molecule (e.g., antimicrobial or antitumor properties).

    Medicine: Exploring its pharmacological effects and potential therapeutic applications.

    Industry: Assessing its use in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Highlight the distinctive features of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide compared to these analogs.

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19)

InChI Key

IXNKQNMJRRWSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3

Origin of Product

United States

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